molecular formula C24H27ClN4O4 B12220906 Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12220906
M. Wt: 470.9 g/mol
InChI Key: MSXBMLBAEGWVNG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS: 908497-20-1, molecular formula: C₂₄H₂₇ClN₄O₄) is a tetrahydropyrimidine derivative featuring a 4-chlorophenyl group at position 4, a piperazine ring substituted with a 2-methoxyphenyl group at position 2, and an ethyl ester at position 3. The compound’s structure combines a pyrimidine core with a piperazine moiety, which is often associated with central nervous system (CNS) activity due to the piperazine group’s role in receptor binding .

Properties

Molecular Formula

C24H27ClN4O4

Molecular Weight

470.9 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H27ClN4O4/c1-3-33-23(31)20-21(16-8-10-17(25)11-9-16)26-24(27-22(20)30)29-14-12-28(13-15-29)18-6-4-5-7-19(18)32-2/h4-11,20-21H,3,12-15H2,1-2H3,(H,26,27,30)

InChI Key

MSXBMLBAEGWVNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Core Tetrahydropyrimidine Synthesis via the Biginelli Reaction

The foundational step in synthesizing this compound involves constructing the tetrahydropyrimidine core through the Biginelli reaction. This one-pot, three-component cyclocondensation reaction combines an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. For this compound, 4-chlorobenzaldehyde serves as the aldehyde component, while ethyl acetoacetate provides the β-ketoester moiety.

Reaction Conditions and Catalysts

Typical conditions involve refluxing the reactants in ethanol with a Lewis acid catalyst. Cobalt hydrogen sulfate (Co(HSO₄)₂) has been identified as highly effective, yielding the intermediate ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in 80–95% yield. Alternative catalysts, such as InCl₃ or solvent-free mechanochemical grinding, have also been reported, though with marginally lower efficiencies (70–85%).

Table 1: Biginelli Reaction Optimization
Catalyst Solvent Temperature (°C) Time (h) Yield (%) Source
Co(HSO₄)₂ Ethanol 80 4–6 92
InCl₃ 50% Ethanol 40 0.3 85
None (solvent-free) 25 0.5 78

The product is characterized by FT-IR (N–H stretch at 3,224–3,443 cm⁻¹), ¹H NMR (δ 1.20–1.25 ppm for ethyl group, δ 5.30 ppm for C4-H), and mass spectrometry (m/z 310.75 for [M+H]⁺).

Piperazine Functionalization at Position 2

The second critical step introduces the 4-(2-methoxyphenyl)piperazine moiety at position 2 of the tetrahydropyrimidine core. This is achieved via nucleophilic substitution, wherein the 2-oxo group is converted to a leaving group (e.g., chloride or tosylate), followed by displacement with the piperazine derivative.

Chlorination and Coupling

Treatment of the tetrahydropyrimidine intermediate with phosphorus oxychloride (POCl₃) converts the 2-oxo group to a chloro substituent. Subsequent reaction with 4-(2-methoxyphenyl)piperazine in the presence of a base (e.g., K₂CO₃) yields the target compound. Optimized conditions use dimethylformamide (DMF) as the solvent at 90°C for 12 hours, achieving 65–75% yield.

Table 2: Piperazine Coupling Efficiency
Base Solvent Temperature (°C) Time (h) Yield (%) Source
K₂CO₃ DMF 90 12 72
Et₃N Toluene 110 24 58

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, the Biginelli step can be completed in 20–30 minutes at 40°C using InCl₃, while piperazine coupling requires only 1–2 hours under similar conditions. This method improves yields to 85–90% by minimizing side reactions.

One-Pot Sequential Methodology

Recent advances describe a one-pot approach where the Biginelli reaction and piperazine coupling occur sequentially without isolating intermediates. This method employs Mn(OAc)₃ as a dual-purpose catalyst, achieving an overall yield of 68%.

Characterization and Quality Control

The final product is validated using:

  • ¹³C NMR : δ 165.2 ppm (C=O of ester), δ 154.8 ppm (C=O of pyrimidinone).
  • HPLC : Purity >98% with a retention time of 6.8 minutes (C18 column, acetonitrile/water 70:30).
  • X-ray crystallography : Confirms the chair conformation of the tetrahydropyrimidine ring and planar piperazine substituent.

Challenges and Optimization Strategies

Key challenges include:

  • Low solubility : The chlorophenyl group reduces solubility in polar solvents, necessitating DMF or DMSO for reactions.
  • Piperazine instability : 4-(2-Methoxyphenyl)piperazine degrades at temperatures >100°C, requiring strict temperature control.

Optimization strategies involve:

  • Catalyst screening : Ni-MgO catalysts improve piperazine coupling efficiency by 15% compared to traditional bases.
  • Green chemistry : Solvent-free mechanochemical synthesis reduces waste and improves atom economy.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has been studied for various scientific research applications, including:

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Potential use as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydropyrimidine Derivatives

Compound Name Substituents at Key Positions Molecular Formula Key Functional Groups/Substituents Biological Activity (if reported) Reference
Target Compound 4-(4-Cl-phenyl), 2-(4-(2-MeO-phenyl)piperazin-1-yl), 5-ethyl ester C₂₄H₂₇ClN₄O₄ Chlorophenyl, methoxyphenyl-piperazine, ethyl Not explicitly reported
Ethyl 4-(2-chlorophenyl)-6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(2-Cl-phenyl), 6-((4-(3-Cl-phenyl)piperazin-1-yl)methyl) C₂₄H₂₅Cl₂N₅O₃ Dichlorophenyl, piperazine-methyl Not reported; likely CNS modulation
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(4-MeO-phenyl), 6-methyl C₁₆H₂₀N₂O₅ Methoxyphenyl, methyl Antimicrobial (referenced via CHEMBL385187)
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(5-Cl-3-Me-1-phenyl-pyrazol-4-yl), 6-methyl C₁₉H₂₂ClN₃O₃ Chloropyrazole, methyl Antitubercular, antihypertensive
Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 4-(2,4-F₂-phenyl), 1-phenyl, 2-thioxo C₂₁H₂₀F₂N₂O₂S Difluorophenyl, thioxo Not reported

Key Observations:

Piperazine vs. Other Heterocycles : The target compound and the analog in incorporate a piperazine ring, which is absent in analogs like (pyrazole) and (thioxo group). Piperazine derivatives are often associated with improved solubility and CNS penetration .

Substituent Effects: Chlorophenyl vs. Thioxo vs. Oxo: The thioxo group in could increase metabolic stability compared to the oxo group in the target compound .

Key Observations:

  • Piperazine Introduction : The target compound likely requires post-synthetic modification to introduce the 4-(2-methoxyphenyl)piperazine group, possibly via nucleophilic substitution or coupling reactions .
  • Solvent and Conditions : DMF is commonly used for alkylation reactions in dihydropyrimidine synthesis (e.g., ), suggesting compatibility with the target compound’s synthesis.

Pharmacological and Physicochemical Properties

Key Observations:

  • The target compound’s higher molecular weight (470.9 g/mol) and piperazine substituent may reduce aqueous solubility compared to simpler analogs like .
  • Piperazine-containing analogs (e.g., ) are understudied in the provided evidence, highlighting a gap in pharmacological profiling.

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring fused with various substituents that enhance its pharmacological profile. The presence of the 4-chlorophenyl and 2-methoxyphenyl groups is notable for their influence on biological activity.

Structural Formula

C25H26ClN5O3\text{C}_{25}\text{H}_{26}\text{Cl}\text{N}_{5}\text{O}_{3}

Antibacterial Activity

Recent studies have demonstrated that tetrahydropyrimidine derivatives exhibit promising antibacterial properties. In vitro assays have shown that the compound effectively inhibits both Gram-positive and Gram-negative bacteria.

Study Findings

  • Antibacterial Assay : Compounds were screened using the cup-plate agar diffusion method against various bacterial strains.
  • Active Compounds : The presence of substituents like 4-Cl and 2-OCH3 significantly influenced antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
CompoundBacterial StrainActivity Level
4aStaphylococcus aureusActive
4eAeromonas hydrophilaActive
4bPseudomonas aeruginosaModerate
4iAspergillus nigerModerate

Antifungal Activity

The compound has also been tested for antifungal activity against Aspergillus niger. Results indicate moderate efficacy compared to standard antifungal agents.

Key Observations

  • Concentration : Effective at a concentration of 40 µg/ml.
  • Activity Comparison : Compounds with specific substituents showed enhanced antifungal properties.

Anticancer Activity

Tetrahydropyrimidines have been explored for their anticancer potential. Preliminary studies indicate that the compound may inhibit cancer cell proliferation through various mechanisms.

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Promotes programmed cell death in malignant cells.
  • Inhibition of Tumor Growth : Demonstrated significant tumor size reduction in animal models.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of tetrahydropyrimidine derivatives showed that compounds similar to ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo exhibited strong antibacterial activity against resistant strains of bacteria.

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth by more than 50% at specific concentrations, suggesting its potential as a chemotherapeutic agent.

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